molecular formula C9H12O3 B1651664 2(5H)-Furanone, 3-acetyl-4,5,5-trimethyl- CAS No. 13156-10-0

2(5H)-Furanone, 3-acetyl-4,5,5-trimethyl-

Cat. No.: B1651664
CAS No.: 13156-10-0
M. Wt: 168.19 g/mol
InChI Key: FKCLNCHKLVJVFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(5H)-Furanone, 3-acetyl-4,5,5-trimethyl- is an organic compound belonging to the furanone family Furanones are known for their diverse biological activities and are often found in natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(5H)-Furanone, 3-acetyl-4,5,5-trimethyl- typically involves the cyclization of appropriate precursors under acidic or basic conditions. Common synthetic routes may include:

    Aldol Condensation: Using acetylacetone and an appropriate aldehyde, followed by cyclization.

    Friedel-Crafts Acylation: Employing acetyl chloride and a furan derivative in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalyst Selection: Using specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal conditions to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

2(5H)-Furanone, 3-acetyl-4,5,5-trimethyl- can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of different functional groups at specific positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism by which 2(5H)-Furanone, 3-acetyl-4,5,5-trimethyl- exerts its effects may involve interactions with specific molecular targets and pathways. For example:

    Enzyme Inhibition: Binding to active sites of enzymes, inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2(5H)-Furanone, 4-methyl-: Another furanone derivative with different substituents.

    2(5H)-Furanone, 3-ethyl-4,5-dimethyl-: Similar structure with ethyl and dimethyl groups.

Uniqueness

2(5H)-Furanone, 3-acetyl-4,5,5-trimethyl- is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other furanone derivatives.

Properties

IUPAC Name

3-acetyl-4,5,5-trimethylfuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-5-7(6(2)10)8(11)12-9(5,3)4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCLNCHKLVJVFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC1(C)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358858
Record name 2(5H)-Furanone, 3-acetyl-4,5,5-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13156-10-0
Record name 2(5H)-Furanone, 3-acetyl-4,5,5-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2(5H)-Furanone, 3-acetyl-4,5,5-trimethyl-
Reactant of Route 2
2(5H)-Furanone, 3-acetyl-4,5,5-trimethyl-
Reactant of Route 3
2(5H)-Furanone, 3-acetyl-4,5,5-trimethyl-
Reactant of Route 4
2(5H)-Furanone, 3-acetyl-4,5,5-trimethyl-
Reactant of Route 5
Reactant of Route 5
2(5H)-Furanone, 3-acetyl-4,5,5-trimethyl-
Reactant of Route 6
2(5H)-Furanone, 3-acetyl-4,5,5-trimethyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.